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molecular formula C7H4F3NO2 B1650866 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid CAS No. 1211521-75-3

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid

Cat. No. B1650866
M. Wt: 191.11
InChI Key: DMQJUEFFOJSFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633207B2

Procedure details

To sodium 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate from Example 2 step B (1 g, 4.69 mmol) were added EtOAc (50 mL) and 4 N HCl (50 mL) and the mixture was shaken. The organic phase was separated, dried over sodium sulfate, and concentrated under reduced pressure to afford 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetic acid (852 mg, 95%) as an oil that solidified upon standing. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.88-8.03 (m, 3H).
Name
sodium 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[C:3]([O-:5])=[O:4].[Na+].Cl>CCOC(C)=O>[F:13][C:2]([F:1])([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[C:3]([OH:5])=[O:4] |f:0.1|

Inputs

Step One
Name
sodium 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)[O-])(C1=NC=C(C=C1)F)F.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(C1=NC=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 852 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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